4-Hex-3-ynyl-1H-imidazole
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Overview
Description
4-Hex-3-ynyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-hex-3-ynyl group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hex-3-ynyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an alkyne with an imidazole derivative in the presence of a catalyst. For instance, the reaction of 4-hex-3-yn-1-amine with glyoxal and ammonium acetate under acidic conditions can yield the desired imidazole compound .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multi-component reactions (MCRs) due to their efficiency and high yield. These reactions can be catalyzed by various metal catalysts such as nickel or erbium triflate, which facilitate the formation of the imidazole ring from simpler precursors .
Chemical Reactions Analysis
Types of Reactions: 4-Hex-3-ynyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond in the hex-3-ynyl group to a double or single bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various halogenated or alkylated imidazole derivatives.
Scientific Research Applications
4-Hex-3-ynyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 4-Hex-3-ynyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Imidazole: The parent compound with no substituents.
2-Methyl-1H-imidazole: A methyl-substituted derivative.
4-Phenyl-1H-imidazole: A phenyl-substituted derivative.
Uniqueness: 4-Hex-3-ynyl-1H-imidazole is unique due to the presence of the hex-3-ynyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for further functionalization. This makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-hex-3-ynyl-1H-imidazole |
InChI |
InChI=1S/C9H12N2/c1-2-3-4-5-6-9-7-10-8-11-9/h7-8H,2,5-6H2,1H3,(H,10,11) |
InChI Key |
KXZPBLYVPNSMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC1=CN=CN1 |
Origin of Product |
United States |
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